BENGHE Foundational & Exploratory

Check Availability & Pricing

toxicological profile and carcinogenicity of 1-
Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Nitrosopiperazine

Cat. No.: B026205

1-Nitrosopiperazine: A Toxicological and
Carcinogenic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Nitrosopiperazine (1-NP) is a nitrosamine of significant toxicological concern due to its
demonstrated carcinogenicity in animal models and its potential for human exposure through
various sources, including as a potential impurity in pharmaceutical products. This technical
guide provides a comprehensive overview of the toxicological profile of 1-NP, with a primary
focus on its carcinogenicity. It includes a detailed summary of key animal carcinogenicity
studies, an analysis of its genotoxic potential, and an elucidation of its mechanism of action,
from metabolic activation to DNA damage and repair. This document is intended to serve as a
critical resource for professionals involved in chemical safety assessment and drug
development, providing the necessary data and experimental context to inform risk assessment
and mitigation strategies.

Chemical and Physical Properties

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b026205?utm_src=pdf-interest
https://www.benchchem.com/product/b026205?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value

Chemical Name 1-Nitrosopiperazine

Synonyms N-Nitrosopiperazine, Mononitrosopiperazine
CAS Number 5632-47-3

Molecular Formula CaH9oN30

Molecular Weight 115.13 g/mol

Appearance Green OIl

Solubilit Moderately soluble in water; soluble in organic
olubility _
solvents like ethanol and acetone.[1]

Carcinogenicity

The carcinogenic potential of 1-Nitrosopiperazine has been evaluated in animal studies, with
the primary evidence of its carcinogenicity derived from oral administration studies in rats.

Animal Carcinogenicity Studies

A key study by Love et al. (1977) investigated the chronic oral toxicity of 1-NP in MRC rats. The
findings from this study are summarized below.[2]
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Tumors

In the higher dose group, the first olfactory tumors were observed at 36 weeks, while in the
lower dose group, they appeared at 64 weeks.[2] No such tumors were reported in the
untreated control group.[2] The study suggested that the carcinogenicity of 1-NP might be
partly due to its disproportionation to the more potent carcinogen 1,4-dinitrosopiperazine in the
acidic environment of the rat stomach.[2][3]

Studies on methylated derivatives of nitrosopiperazine in rats have also demonstrated
significant carcinogenic activity, primarily inducing tumors of the esophagus and nasal cavity.[4]

[5]

IARC Classification

The International Agency for Research on Cancer (IARC) has evaluated N-nitroso compounds.
While a specific classification for 1-Nitrosopiperazine is not individually listed in the readily
available summaries, the class of N-nitroso compounds includes agents that are classified as
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carcinogenic to humans (Group 1) or probably carcinogenic to humans (Group 2A).[6][7] For
instance, N-Nitrosopiperidine is considered to have sufficient evidence of carcinogenicity in
experimental animals.[6]

Genotoxicity

1-Nitrosopiperazine is a genotoxic compound, a property that is closely linked to its
carcinogenic potential. Its genotoxicity has been demonstrated in various assays that detect
DNA damage and mutations.

In Vitro Genotoxicity

o Bacterial Reverse Mutation Assay (Ames Test): N-nitrosamines, including cyclic nitrosamines
like 1-NP, are known to be mutagenic in the Ames test, typically requiring metabolic
activation.[8][9][10] The assay uses various strains of Salmonella typhimurium and
Escherichia coli to detect point mutations. For nitrosamines, enhanced testing conditions,
such as the use of a pre-incubation method and S9 fractions from hamster liver in addition to
rat liver, are often recommended to improve the sensitivity of the assay.[11][12][13]

o Mammalian Cell-Based Assays: In vitro studies using mammalian cells can also assess the
genotoxic potential of 1-NP. These assays can detect a range of endpoints, including gene
mutations, chromosomal aberrations, and DNA strand breaks.

In Vivo Genotoxicity

e Micronucleus Test: The in vivo micronucleus test in rodents is a standard assay for detecting
chromosomal damage.[14][15][16][17] This test identifies the formation of micronuclei in
erythrocytes, which result from chromosome fragments or whole chromosomes that are not
incorporated into the main nucleus during cell division. Given the genotoxic nature of 1-NP, it
is expected to be positive in this assay.

Mechanism of Action

The carcinogenic and genotoxic effects of 1-Nitrosopiperazine are dependent on its metabolic
activation to a reactive electrophilic species that can bind to cellular macromolecules,
particularly DNA.
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Metabolic Activation

Similar to other N-nitrosamines, 1-Nitrosopiperazine undergoes metabolic activation primarily
by cytochrome P450 (CYP) enzymes in the liver and other tissues.[18][19][20] The key initial
step is the a-hydroxylation of the carbon atom adjacent to the nitroso group. This results in the
formation of an unstable a-hydroxynitrosamine. This intermediate then spontaneously
decomposes to form a reactive electrophile, likely a diazonium ion, which is a potent alkylating
agent.[21][22][23]
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Metabolic activation of 1-Nitrosopiperazine.

DNA Adduct Formation and Repair

The reactive electrophile generated from the metabolism of 1-NP can covalently bind to
nucleophilic sites on DNA bases, forming DNA adducts.[19][20][24] These adducts, if not
repaired, can lead to miscoding during DNA replication, resulting in mutations and the initiation

of carcinogenesis.[18][25]
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The primary DNA repair pathways involved in removing alkylation damage from N-nitroso
compounds include:

» Base Excision Repair (BER): This pathway is responsible for removing smaller alkylated
bases.[22][24][25]

e Of-methylguanine-DNA methyltransferase (MGMT): This protein directly reverses alkylation
at the O®-position of guanine, a critical mutagenic lesion.[22][26]

o AlkB Homologs (ALKBH): These enzymes repair certain N-alkylated DNA bases through
oxidative demethylation.[22][26]
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DNA damage and repair pathways for nitrosamine-induced adducts.
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Experimental Protocols

Chronic Oral Carcinogenicity Study in Rats (based on
Love et al., 1977)

o Test System: Male MRC rats.
Administration: 1-Nitrosopiperazine was administered in the drinking water.

Dosage: Two dose groups were used: 400 mg/L and 800 mg/L. The daily intake was
controlled to 20 ml per rat.

Dosing Regimen: Dosing was performed 5 days a week for the lifespan of the animals.
Observations: Animals were monitored for clinical signs of toxicity and tumor development.

Pathology: At necropsy, a full histopathological examination of organs was conducted, with a
particular focus on the nasal passages and liver.

Control Group: An untreated control group was maintained under identical conditions.

Bacterial Reverse Mutation Assay (Ames Test) -
Enhanced Protocol for Nitrosamines

o Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and
Escherichia coli strain WP2 uvrA (pKM101).[11]

Metabolic Activation: The assay is conducted with and without an exogenous metabolic
activation system (S9 fraction). For nitrosamines, it is recommended to use S9 from both rat
and hamester liver, induced with agents like phenobarbital and B-naphthoflavone, at a
concentration of 30%.[11]

Assay Type: The pre-incubation method is recommended over the plate incorporation
method, with a pre-incubation time of 30 minutes.[11]

Procedure:

o The test substance, bacterial culture, and S9 mix (or buffer) are pre-incubated.
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o The mixture is then combined with molten top agar and poured onto minimal glucose agar
plates.

o Plates are incubated at 37°C for 48-72 hours.

o Data Analysis: A positive result is indicated by a dose-related increase in the number of
revertant colonies that is at least double the spontaneous reversion rate.

» Controls: Both negative (vehicle) and positive controls (known mutagens, including known
nitrosamines) are run concurrently.[11]

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)

o Test System: Rodents, typically mice or rats.

o Administration: The test substance is administered via a relevant route of exposure (e.g., oral
gavage, intraperitoneal injection) at three dose levels.[14][15]

o Dosing Regimen: Typically, a single administration or two administrations 24 hours apart.[27]

o Sample Collection: Bone marrow is collected at 24 and 48 hours after the last administration.
[14][15]

o Slide Preparation and Analysis:
o Bone marrow cells are flushed, and smears are prepared on microscope slides.

o Slides are stained to differentiate between polychromatic erythrocytes (PCEs) and
normochromatic erythrocytes (NCESs).

o At least 4000 PCEs per animal are scored for the presence of micronuclei.[14]

o Data Analysis: The frequency of micronucleated PCEs (MN-PCES) is calculated. A positive
result is a statistically significant, dose-dependent increase in the frequency of MN-PCEs in
treated animals compared to the concurrent negative control.
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o Controls: A vehicle control and a positive control (a known clastogen like cyclophosphamide)
are included in the study.[14]
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Workflow for the in vivo micronucleus test.

Conclusion
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1-Nitrosopiperazine is a genotoxic carcinogen, with its primary carcinogenic effects observed
in the nasal cavity and liver of rats in chronic oral exposure studies. Its mechanism of action
involves metabolic activation by cytochrome P450 enzymes to a reactive species that forms
DNA adducts, leading to mutations if not repaired by cellular DNA repair mechanisms. The
genotoxicity of 1-NP can be detected in standard in vitro and in vivo assays, although
specialized protocols may be required to enhance the sensitivity for nitrosamines in some in
vitro systems. The comprehensive toxicological data presented in this guide underscores the
importance of controlling human exposure to 1-Nitrosopiperazine and highlights the need for
robust analytical methods to detect its presence as a potential impurity in consumer products
and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b026205?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

